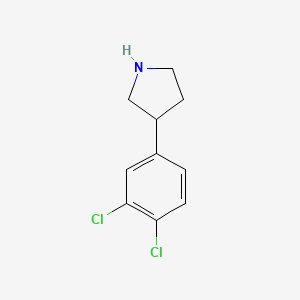

3-(3,4-Dichlorophenyl)pyrrolidine

Description

Overview of Pyrrolidine (B122466) Scaffolds in Medicinal Chemistry and Drug Discovery

The pyrrolidine scaffold, a saturated five-membered nitrogen-containing ring, is a highly privileged structure in the realm of medicinal chemistry. dntb.gov.uafrontiersin.org Its prevalence in numerous natural products, particularly alkaloids, has long signaled its biological relevance. nih.gov This has spurred extensive research into its use as a foundational framework for the design and synthesis of new therapeutic agents. frontiersin.org

Several key features contribute to the widespread use of the pyrrolidine ring in drug discovery:

Three-Dimensionality: Unlike flat aromatic systems, the non-planar nature of the pyrrolidine ring provides a greater three-dimensional (3D) coverage. dntb.gov.uaresearchgate.netnih.gov This "pseudorotation" allows for a more precise spatial arrangement of substituents, which is crucial for optimal interaction with the binding sites of biological targets like proteins and enzymes. dntb.gov.uaresearchgate.net

Stereochemical Complexity: The pyrrolidine ring contains stereogenic centers, allowing for the creation of multiple stereoisomers of a drug candidate. dntb.gov.uaresearchgate.netnih.gov This is significant because different stereoisomers can exhibit vastly different biological activities and metabolic profiles. dntb.gov.uaresearchgate.net

Physicochemical Properties: The presence of the nitrogen atom in the pyrrolidine ring influences its physicochemical properties, such as polarity and hydrogen bonding capacity. These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The versatility of the pyrrolidine scaffold is evident in the wide range of pharmacological activities exhibited by its derivatives. These include antibacterial, antifungal, antiviral, antitumor, anti-inflammatory, and antioxidant effects. frontiersin.org Consequently, the pyrrolidine nucleus is one of the most frequently utilized scaffolds in pharmaceutical research and development. nih.govresearchgate.net

The Role of Dichlorophenyl Moiety in Enhancing Bioactivity

Key contributions of the dichlorophenyl moiety include:

Electronic Effects: The electron-withdrawing nature of the chlorine atoms alters the electron distribution of the phenyl ring. This can influence the compound's ability to participate in various non-covalent interactions, such as pi-pi stacking and hydrogen bonding, with its biological target.

Lipophilicity: Halogen atoms, like chlorine, increase the lipophilicity (fat-solubility) of a molecule. This property is crucial for its ability to cross cell membranes and reach its site of action. The position of the chlorine atoms on the phenyl ring (e.g., 3,4-dichloro) can be fine-tuned to achieve the desired level of lipophilicity.

Metabolic Stability: The presence of chlorine atoms can sometimes block sites on the molecule that are susceptible to metabolic degradation by enzymes in the body. This can lead to an increased half-life and prolonged duration of action for the drug.

The combination of these effects can lead to a significant enhancement of a compound's potency and efficacy. Research has shown that dichlorophenyl-containing compounds can exhibit a range of biological activities, including antibacterial and antioxidant properties. researchgate.net

Academic and Research Importance of 3-(3,4-Dichlorophenyl)pyrrolidine as a Core Structure

The compound this compound serves as a crucial building block, or core structure, for the synthesis of a diverse array of more complex molecules with potential therapeutic applications. frontiersin.orgresearchgate.netnih.govresearchgate.net Its importance stems from the combination of the versatile pyrrolidine scaffold and the bioactivity-enhancing dichlorophenyl moiety.

Researchers utilize this compound as a starting material to explore new chemical space and develop novel compounds with specific pharmacological profiles. By modifying the pyrrolidine ring or attaching various functional groups to it, scientists can systematically investigate structure-activity relationships (SARs). This involves synthesizing a series of related compounds and evaluating how changes in their chemical structure affect their biological activity.

The academic and research interest in this particular core structure is driven by the desire to:

Discover New Drug Candidates: By using this compound as a template, researchers aim to identify new compounds that can effectively treat a wide range of diseases.

Understand Molecular Interactions: Studying how derivatives of this core structure interact with biological targets provides valuable insights into the molecular basis of disease and the principles of drug design.

Develop Novel Synthetic Methodologies: The synthesis of derivatives of this compound can also drive the development of new and efficient chemical reactions.

The structural information for (3S)-N-(3,4-dichlorophenyl)pyrrolidin-3-amine, a derivative of the core structure, is available in public databases like PubChem, indicating its relevance in the scientific community. nih.gov

Historical Context and Evolution of Research on Dichlorophenyl-Substituted Pyrrolidines

The exploration of dichlorophenyl-substituted pyrrolidines has evolved over time, driven by advances in synthetic chemistry and a deeper understanding of their potential as bioactive agents. Early research in this area likely focused on the synthesis and basic characterization of these compounds.

As the field of medicinal chemistry has matured, so has the research on dichlorophenyl-substituted pyrrolidines. The focus has shifted towards a more rational design approach, where compounds are specifically engineered to interact with a particular biological target. This has been facilitated by the development of computational modeling techniques that allow researchers to predict how a molecule will bind to a protein or enzyme.

Key trends in the evolution of research on these compounds include:

Focus on Stereochemistry: A greater appreciation for the importance of stereochemistry has led to the development of methods for the stereoselective synthesis of dichlorophenyl-substituted pyrrolidines. This allows for the preparation of single enantiomers, which often have more specific and potent biological activity than a mixture of enantiomers.

Elucidation of Structure-Activity Relationships (SAR): Systematic studies have been conducted to understand how modifications to the dichlorophenyl-substituted pyrrolidine scaffold affect its biological activity. This has led to the identification of key structural features that are important for potency and selectivity.

Exploration of Diverse Biological Targets: Initially, research may have focused on a limited number of biological targets. However, the versatility of the dichlorophenyl-substituted pyrrolidine scaffold has led to its investigation for a wide range of applications, including as antifungal and antiviral agents. frontiersin.org

The ongoing research in this area continues to be fueled by the need for new and improved therapies for a variety of diseases. The historical context provides a foundation for current and future efforts to harness the therapeutic potential of dichlorophenyl-substituted pyrrolidines. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-dichlorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N/c11-9-2-1-7(5-10(9)12)8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRNHMNSDPKKHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20631279 | |

| Record name | 3-(3,4-Dichlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092108-78-5 | |

| Record name | 3-(3,4-Dichlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 3,4 Dichlorophenyl Pyrrolidine and Its Derivatives

General Synthetic Pathways to Pyrrolidine (B122466) Derivatives Incorporating the Dichlorophenyl Group

The construction of the 3-(3,4-dichlorophenyl)pyrrolidine framework can be achieved through several synthetic routes. A common laboratory method involves the nucleophilic substitution reaction between 3,4-dichlorobenzaldehyde (B146584) and pyrrolidine. This reaction is typically carried out under basic conditions, often utilizing a base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF).

Another versatile approach to pyrrolidine rings involves the reaction of γ-(N-acylamino) or γ-(N-Boc-amino) alkenes with aryl bromides, catalyzed by palladium. organic-chemistry.org This method allows for the formation of two bonds in a single step with high diastereoselectivity. organic-chemistry.org Furthermore, the synthesis of N-aryl-substituted pyrrolidines can be accomplished through the reductive amination of diketones with anilines. nih.gov This process, often catalyzed by iridium, proceeds via transfer hydrogenation and offers good to excellent yields. nih.gov The reaction of cis-1,4-dihalo-2-butenes with appropriate amines is also a known method for preparing N-alkyl-3-pyrrolines, which are precursors to substituted pyrrolidines. orgsyn.org

A variety of other methods for constructing the pyrrolidine ring have been developed, including:

The amination of dihalogenated compounds or diols with aromatic amines. nih.gov

The hydrogenation of N-heteroaromatics. nih.gov

Cross-coupling of aryl halides. nih.gov

Reduction of tertiary amides and lactams. nih.gov

Intramolecular C-N coupling or amination. nih.gov

Reactions of cyclic ether compounds with primary arylamines or arylhydrazines. nih.gov

Mitsunobu cyclodehydration reaction. nih.gov

Prins cyclization. nih.gov

Aminomercuration-demercuration. nih.gov

Intramolecular carbonyl olefination of amides. nih.gov

Photo-promoted ring contraction of pyridines with silylborane. nih.gov

Stereoselective Synthesis Strategies for Chiral Pyrrolidines

The synthesis of chiral pyrrolidines is of great importance due to their prevalence in bioactive molecules. researchgate.net Stereoselective methods often utilize chiral starting materials or chiral catalysts to control the stereochemistry of the final product.

One strategy involves the use of transition metal-catalyzed cycloaddition reactions. researchgate.net For instance, a highly stereodivergent synthesis of chiral C4-ester-quaternary pyrrolidines has been achieved through a [3 + 2] cycloaddition of iminoesters with α-substituted acrylates using silver(I) catalysis with distinct chiral ligand systems. organic-chemistry.org This method allows for selective access to either exo- or endo-pyrrolidines with high diastereoselectivities and enantioselectivities. organic-chemistry.org

Another approach is the stereoselective synthesis of new 3,4-dihydroxypyrrolidine derivatives starting from chiral precursors like D-mannose, D-ribose, and L-fucose. nih.gov These syntheses can employ organometallic addition to hemiacetalic sugars followed by selective nucleophilic displacement or conjugate addition of ammonia. nih.gov The synthesis of (3R,4S)-3-amino-4-methyl pyrrolidine, a component of certain antibacterial and antitumor agents, has been described, featuring a key one-pot reduction and regioselective cyclization of an azidoditosyl derivative. elsevier.com

Furthermore, chiral-substituted pyrrolidines can be obtained through the asymmetric hydrogenation of 1-protected-4-alkoxycarbonyl-3-oxopyrrolidine. google.com The functionalization of optically pure cyclic sources like proline or 4-hydroxyproline (B1632879) is another common strategy. mdpi.com

Utility of Protecting Groups (e.g., Boc) in Pyrrolidine Synthesis

Protecting groups are essential tools in the multi-step synthesis of complex molecules like substituted pyrrolidines. The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines. wikipedia.org It protects the amine as a less reactive carbamate (B1207046), which is resistant to basic hydrolysis and many nucleophiles. total-synthesis.com

The Boc group can be introduced onto an amine under aqueous conditions using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, or in acetonitrile (B52724) with 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.org The removal of the Boc group is typically achieved with strong acids like trifluoroacetic acid in dichloromethane (B109758) or HCl in methanol (B129727). wikipedia.org This acidic deprotection makes the Boc group orthogonal to other common protecting groups like Fmoc (removed with base) and Cbz (removed by hydrogenolysis). total-synthesis.com

In the context of pyrrolidine synthesis, the Boc group is instrumental. For example, N-Boc-pyrrolidine is a versatile intermediate used in the synthesis of various derivatives, including 2-aryl-N-Boc-pyrrolidines. sigmaaldrich.com The Boc group's stability under certain reaction conditions and its facile removal under acidic conditions allow for selective transformations at other positions of the pyrrolidine ring or on appended functional groups. wikipedia.orgtotal-synthesis.com

Reductive Amination as a Key Synthetic Step

Reductive amination is a powerful and efficient method for forming carbon-nitrogen bonds and is a key strategy for synthesizing substituted pyrrolidines. harvard.eduresearchgate.net This reaction involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. researchgate.net This method effectively avoids the overalkylation that can be problematic with direct amine alkylation. masterorganicchemistry.com

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective as they can selectively reduce the iminium ion in the presence of the starting carbonyl compound. harvard.edumasterorganicchemistry.com The reaction is versatile, accommodating a wide range of aldehydes, ketones, and amines. researchgate.net

In the synthesis of N-aryl-substituted pyrrolidines, successive reductive amination of diketones with anilines using an iridium catalyst for transfer hydrogenation has proven to be a practical approach. nih.gov A catalytic dichotomy has also been observed where switching between rhodium and ruthenium catalysts in the reaction of amines with α-carbonylcyclopropanes leads to either traditional reductive amination products or pyrrolidines via ring expansion, respectively. nih.gov

Design and Synthesis of Advanced Dichlorophenyl-Substituted Pyrrolidine Analogues

Building upon the core this compound structure, further modifications are often necessary to create advanced analogues with specific properties. This involves derivatization at various positions and incorporation into larger, more complex molecular frameworks.

Derivatization at the Pyrrolidine Nitrogen and Ring Positions

The pyrrolidine ring offers multiple sites for derivatization. The nitrogen atom is a common point of modification. For instance, N-acyl and N-Boc protected pyrrolidines can be synthesized via palladium-catalyzed reactions. organic-chemistry.org The synthesis of N-aryl-substituted pyrrolidines is readily achieved through methods like reductive amination of diketones. nih.gov

The carbon atoms of the pyrrolidine ring can also be functionalized. For example, 2-substituted pyrrolidines can be prepared from the reaction of carbonyl compounds with 3-chloropropylamine. organic-chemistry.org Highly efficient catalyst-tuned regio- and enantioselective hydroalkylation reactions of 3-pyrrolines can yield chiral C2- or C3-alkylated pyrrolidines depending on the cobalt or nickel catalyst used. organic-chemistry.org Furthermore, 4-arylmethylenepyrrolidine-2,3-diones can be synthesized and subsequently used to create fused ring systems like pyrrolo[3,4-b]pyridines and -quinolines. rsc.org

Incorporation into Complex Molecular Architectures

The this compound moiety serves as a crucial building block in the synthesis of more complex molecules. For example, N-Boc-pyrrolidine is a starting material for synthesizing methylphenidate analogues and the natural product (+)-elaeokanine A. sigmaaldrich.com

The synthesis of highly constrained quaternary carbocyclic α-amino acids, such as (+)-N-Boc-bicycloproline, has been achieved where a pyrrolidine ring is fused to a cyclopentane (B165970) ring. nih.gov This synthesis utilized a rhodium-catalyzed nitrenoid C–H insertion and a ring-closing metathesis to form the pyrrolidine ring. nih.gov The resulting complex amino acid can then be incorporated into peptide structures. nih.gov

Furthermore, the exo-pyrrolidine product from a stereodivergent [3 + 2] cycloaddition was successfully converted into the bioactive alkaloid spirotryprostatin A. organic-chemistry.org This demonstrates how a synthetically crafted dichlorophenyl-substituted pyrrolidine analogue can be a key intermediate in the total synthesis of complex natural products. organic-chemistry.org

Modern Synthetic Techniques in Pyrrolidine Chemistry

The development of efficient and versatile synthetic methods is crucial for accessing novel and structurally diverse molecules. In the context of pyrrolidine chemistry, modern techniques such as microwave-assisted organic synthesis and multi-component reactions have emerged as powerful tools.

Microwave-Assisted Organic Synthesis (MAOS) has gained significant traction in recent years as a technology that can dramatically accelerate reaction rates, often leading to higher yields and purer products compared to conventional heating methods. nih.govijpsjournal.com The efficiency of MAOS stems from the direct coupling of microwave energy with the polar molecules in the reaction mixture, resulting in rapid and uniform heating. nih.gov This technology is particularly beneficial for the synthesis and functionalization of heterocyclic compounds, including pyrrolidine derivatives. nih.gov

While specific literature on the direct synthesis of this compound using MAOS is not prevalent, the application of this technology to the functionalization of the pyrrolidine core is well-documented. For instance, microwave irradiation has been successfully employed for the N-alkylation of pyrrolidine-fused chlorins. nih.gov In these reactions, the use of microwave heating significantly reduces reaction times from hours to minutes, showcasing its potential for rapid library synthesis. nih.gov

A notable example is the microwave-assisted N-alkylation of a pyrrolidine-fused chlorin (B1196114) with various alkyl halides. The reactions were typically carried out in DMF at 75°C, achieving completion in as little as 5 to 30 minutes. nih.gov This rapid and efficient method allows for the introduction of diverse functionalities onto the pyrrolidine nitrogen, a key site for modulating the biological activity of many compounds.

Table 1: Examples of Microwave-Assisted N-Alkylation of a Pyrrolidine-Fused Chlorin nih.gov

| Alkylating Agent | Base | Reaction Time (min) | Yield (%) |

| Methyl 4-(bromomethyl)benzoate | DIPEA | 5 | 47 (overall after hydrolysis) |

| N-(2-bromoethyl)phthalimide | K₂CO₃ | 30 | 89 |

| 2-Bromoethanaminium bromide | K₂CO₃ | 5 | 68 |

Data sourced from a study on microwave-assisted synthesis of pyrrolidine-fused chlorin derivatives.

Furthermore, MAOS has been utilized in the Paal-Knorr synthesis of substituted pyrroles from 1,4-dicarbonyl compounds, demonstrating its utility in constructing the pyrrole (B145914) ring itself under milder conditions and in shorter timeframes. organic-chemistry.org The principles of these microwave-assisted reactions are directly applicable to the synthesis and derivatization of this compound, offering a greener and more efficient alternative to traditional synthetic protocols.

Multi-component reactions (MCRs) are powerful synthetic strategies wherein three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. This approach is highly valued for its atom economy, operational simplicity, and its ability to rapidly generate libraries of structurally diverse compounds. tandfonline.com MCRs are particularly well-suited for the synthesis of complex heterocyclic systems.

While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs can be applied to generate its derivatives. For example, a one-pot, three-component synthesis of 3-pyrrolin-2-ones has been reported, reacting an amine, an aldehyde, and diethyl acetylenedicarboxylate (B1228247) in aqueous media at room temperature. tandfonline.com By employing an amine derived from this compound or using 3,4-dichlorobenzaldehyde as the aldehyde component, this methodology could potentially be adapted to create novel derivatives.

The versatility of MCRs is further highlighted by the synthesis of polysubstituted pyrrolidinones, where the reaction conditions can be tuned to favor the formation of specific products. The use of various starting materials in MCRs allows for the introduction of a wide range of functional groups, leading to significant structural diversity from a common scaffold.

Chemical Reactivity and Manipulation of the this compound Core

The this compound scaffold possesses several reactive sites that can be chemically manipulated to generate a variety of derivatives. The key reactive centers include the secondary amine of the pyrrolidine ring and the dichlorinated phenyl ring.

The secondary amine is a nucleophilic center and readily undergoes N-alkylation and N-acylation reactions. These transformations are fundamental in medicinal chemistry for modulating a compound's physicochemical properties, such as lipophilicity and basicity, which in turn can influence its pharmacokinetic and pharmacodynamic profile. For instance, the N-alkylation of pyrrolidines can be achieved using various alkyl halides in the presence of a base.

The dichlorophenyl group also offers opportunities for chemical modification, primarily through cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki or Buchwald-Hartwig couplings, could potentially be employed to substitute one or both of the chlorine atoms with other functional groups, although the reactivity of aryl chlorides can be a challenge. nih.gov Modification of the dichlorophenyl ring can have a significant impact on the molecule's interaction with biological targets.

Furthermore, the pyrrolidine ring itself can be subject to functionalization at other positions, such as the α-carbon, through redox-neutral methods. rsc.orgnih.gov

Table 2: Potential Chemical Transformations of the this compound Core

| Reaction Type | Reagents and Conditions | Potential Product |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Alkyl-3-(3,4-dichlorophenyl)pyrrolidine |

| N-Acylation | Acyl chloride or anhydride, Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂) | N-Acyl-3-(3,4-dichlorophenyl)pyrrolidine |

| Suzuki Cross-Coupling | Arylboronic acid, Palladium catalyst, Base, Solvent | 3-(Aryl-chlorophenyl)pyrrolidine derivative |

| Buchwald-Hartwig Amination | Amine, Palladium catalyst, Base, Solvent | 3-(Amino-chlorophenyl)pyrrolidine derivative |

| α-Arylation | Quinone monoacetal, Aryl nucleophile, Base | 2-Aryl-3-(3,4-dichlorophenyl)pyrrolidine derivative |

Structure Activity Relationship Sar Studies of 3 3,4 Dichlorophenyl Pyrrolidine Analogues

Conformational Analysis and its Influence on Biological Activity

The conformation of the pyrrolidine (B122466) ring and the orientation of its substituents are paramount in determining pharmacological efficacy. nih.govacs.org These spatial arrangements influence how the molecule fits into the binding site of a target protein.

The five-membered pyrrolidine ring is not planar and exists in dynamically interconverting puckered conformations, often described as "envelope" or "twisted" forms. nih.gov The two predominant pucker modes are typically referred to as Cγ-exo (down) and Cγ-endo (up), which describe the position of the C4 carbon relative to the plane of the other ring atoms. nih.govnih.gov The specific puckering of the ring can be controlled by the choice and stereochemistry of substituents. nih.govnih.gov This conformational restriction is a key advantage in drug design, as it allows for the locking of a bioactive conformation, thereby enhancing binding affinity and efficacy. nih.gov For instance, in studies of proline, a related pyrrolidine-containing structure, trans-proline residues in alpha-helices predominantly adopt an UP ring pucker, while cis-proline residues favor a DOWN pucker, demonstrating how conformation is linked to structural context. nih.govresearchgate.net The ability to control the spatial disposition of the pyrrolidine scaffold is crucial for orienting pharmacophoric elements, such as the dichlorophenyl group, for optimal interaction with the target receptor. nih.gov

Halogen substituents significantly influence molecular conformation through steric and stereoelectronic effects. acs.orgbeilstein-journals.org In the context of 3-(3,4-Dichlorophenyl)pyrrolidine analogues, the chlorine atoms on the phenyl ring play a crucial role. The presence of fluorine, a common halogen in related analogues, can profoundly impact stereochemical behavior and molecular properties due to the carbon-fluorine bond's unique characteristics. beilstein-journals.org

Studies on halogenated compounds show that the structural influence of halogens often increases in the order of Cl < Br < I, which corresponds to the increasing size of the σ-hole, a region of positive electrostatic potential on the halogen atom that can participate in halogen bonding. nih.gov In thiourea (B124793) derivatives, for example, halogen substituents were found to reduce the contribution of H···H contacts in crystal packing, with H···X (halogen) contacts compensating for this reduction. nih.gov For difluorinated pyrrolidines, a generalized anomeric effect (nN→σ*CF electron delocalization) is a key factor in modulating the energetics and conformational bias of isomers where the fluorine is attached to the carbon adjacent to the ring nitrogen. beilstein-journals.org These findings underscore that the two chlorine atoms in this compound are not merely passive substituents but actively contribute to defining the molecule's preferred three-dimensional shape and interaction profile.

Stereochemical Effects on Pharmacological Efficacy

Chirality is a critical determinant of pharmacological activity, as biological targets like transporters and receptors are themselves chiral. The C3 position of this compound is a stereocenter, meaning the compound exists as two non-superimposable mirror images (enantiomers): (R)-3-(3,4-Dichlorophenyl)pyrrolidine and (S)-3-(3,4-Dichlorophenyl)pyrrolidine. The spatial orientation of the dichlorophenyl group differs between these two isomers, leading to potentially vast differences in their biological profiles. researchgate.net

This principle is well-documented in related compounds. For example, in studies of the potent psychostimulant 3,4-methylenedioxypyrovalerone (MDPV), which also contains a pyrrolidine ring, the S(+) enantiomer is the primary contributor to its potent dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibition. d-nb.info Similarly, for promedol, a piperidine-based analgesic, the (+)-(2R,4S,5S) enantiomer is 20 times more potent than morphine, while its enantiomer is inactive, highlighting the critical role of the C-4 chiral center in conferring stereoselectivity. nih.gov This enantioselectivity arises because one isomer can achieve a more complementary fit with the binding site on the target protein, leading to a more stable drug-receptor complex and higher efficacy. Therefore, separating and testing the individual enantiomers of this compound and its analogues is essential for identifying the more potent and selective isomer.

Positional and Substituent Effects on the Dichlorophenyl Moiety on Bioactivity

The substitution pattern on the phenyl ring is a key determinant of bioactivity for this class of compounds. The 3,4-dichloro arrangement is a common feature in many potent monoamine reuptake inhibitors. Structure-activity relationship studies on related scaffolds, such as meperidine analogues, have shown that this specific substitution is crucial for high affinity at the serotonin (B10506) transporter (SERT). nih.gov

Changes to the position or nature of the substituents on the phenyl ring can dramatically alter potency and selectivity. For example, in a series of pyrrolidine-2,5-dione hybrids, the compound with a 3,4-dichlorophenyl substituent was noted for its biological activities. nih.gov In studies of tropane (B1204802) analogues, which share the dichlorophenyl feature, modifications to this part of the molecule significantly impacted binding affinity at DAT, SERT, and NET. nih.gov The data below illustrates how modifications to a related piperidine (B6355638) scaffold affect transporter binding, highlighting the sensitivity of the target to the phenyl substitution pattern.

| Compound | Modification | DAT Ki (nM) | SERT Ki (nM) | DAT/SERT Selectivity |

|---|---|---|---|---|

| 3',4'-dichloro-meperidine | Base Compound | 152 | 0.2 | 760 |

| Benzyl ester analogue | Large ester substituent | >10000 | 1.3 | >7692 |

| N-benzyl analogue | N-substitution | 1420 | 1.4 | 1014 |

Data adapted from structure-activity studies of 3',4'-dichloro-meperidine analogues. nih.gov This table demonstrates how chemical modifications to the core structure, while maintaining the 3',4'-dichlorophenyl group, alter potency and selectivity at the dopamine (DAT) and serotonin (SERT) transporters.

This data shows that while the 3',4'-dichloro-meperidine base compound is highly potent and selective for SERT, modifications at other positions, such as the ester group, can decrease DAT affinity while maintaining high SERT affinity, thereby further increasing selectivity. nih.gov This underscores the importance of the 3,4-dichlorophenyl moiety for SERT recognition and suggests that for this compound, this group is a primary pharmacophoric element for interacting with monoamine transporters.

Rational Design Principles Derived from SAR for Enhanced Potency and Selectivity

The knowledge gained from SAR studies provides a foundation for the rational design of new analogues with improved properties. researchgate.netnih.gov By understanding the optimal conformations, stereochemistry, and substitution patterns, medicinal chemists can design molecules with higher potency and greater selectivity for a specific biological target. nih.govresearchgate.net

One key principle is the use of conformational restriction. As established, locking the pyrrolidine ring into a bioactive conformation can enhance binding affinity. nih.govnih.gov This can be achieved by introducing specific substituents that favor a particular ring pucker. nih.gov

A second principle involves pharmacophore modeling. Based on the SAR of known active compounds like cocaine and its analogues, computational models can be constructed that define the essential 3D arrangement of chemical features required for binding. mdma.ch Such models for DAT inhibitors often include a tertiary amine, a phenyl group, and a hydrophobic site. The identification of 3,4-disubstituted pyrrolidines as novel DAT inhibitors was a direct result of 3D-database searching using a pharmacophore model that replaced a previously assumed essential carbonyl group with a phenyl group. mdma.ch

Finally, SAR data guides the optimization of selectivity. The observation that the 3,4-dichlorophenyl group confers high SERT affinity can be exploited to design highly selective SERT inhibitors. nih.gov Conversely, to target DAT, modifications might be made to this group to disfavor SERT binding while maintaining or improving DAT affinity. This iterative process of design, synthesis, and testing, guided by SAR principles, is crucial for developing novel therapeutic agents with precisely tuned pharmacological profiles. nih.govnih.gov

Pharmacological Characterization and Biological Activity of 3 3,4 Dichlorophenyl Pyrrolidine Derivatives

Molecular Mechanisms of Action

The pharmacological effects of 3-(3,4-dichlorophenyl)pyrrolidine derivatives are underpinned by their interactions with a variety of molecular targets, including receptors, ion channels, neurotransmitter transporters, and enzymes.

Receptor Binding Affinity and Selectivity Profiling

Derivatives of this compound have demonstrated significant binding affinities for a range of receptors, with selectivity often dictated by subtle structural modifications.

Notably, certain analogs have been identified as potent ligands for sigma (σ) receptors. For instance, a series of conformationally restricted derivatives of 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediamine were synthesized and evaluated for their sigma receptor affinity. nih.gov The binding affinities, determined using 3H-pentazocine in guinea pig brain homogenates, ranged from a Ki of 1.34 nM to 455 nM. nih.gov These studies have indicated that the orientation of nitrogen lone pairs and steric factors are crucial for high-affinity binding to sigma receptors. nih.gov

Furthermore, the 3,4-dichloro substitution on the phenyl ring has been found to be critical for optimal binding potency at the kappa opioid receptor (KOR). nih.gov Removal or replacement of one of the chlorine atoms resulted in a significant loss of binding affinity. nih.gov The pyrrolidine (B122466) ring itself was also found to be optimal for potency in this class of compounds. nih.gov

The versatility of the this compound scaffold is further demonstrated by its incorporation into dual-target ligands. For example, substituted trans-(2S,4R)-pyrrolidine moieties have been used as key dopaminergic components in the design of dual-target mu opioid receptor (MOR) agonist/dopamine (B1211576) D3 receptor (D3R) antagonists. nih.gov

Table 1: Receptor Binding Affinities of Selected this compound Derivatives

| Compound | Receptor Target | Binding Affinity (Ki) |

|---|---|---|

| 6,7-dichloro-2-[2-(1-pyrrolidinyl)ethyl]tetrahydroisoquinoline | Sigma (σ) | 1.34 nM nih.gov |

| (1R,2R)-trans-N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine | Sigma (σ) | 455 nM nih.gov |

| Compound 6 (pyrrolidinyl-hexahydro-pyranopiperazine derivative) | Kappa Opioid Receptor (KOR) | 52 nM nih.gov |

| Methyl carbamate (B1207046) (S,S)-14 | Kappa Opioid Receptor (KOR) | 0.31 nM nih.gov |

| Methyl carbamate (S,S)-14 | Mu Opioid Receptor (μOR) | 0.36 nM nih.gov |

Ion Channel Modulation

The modulation of ion channels, which are critical for regulating cellular excitability, represents another important mechanism of action for this compound derivatives. mdpi.com

Research has shown that certain pyrrolidine-2,5-dione hybrids containing a 3,4-dichlorophenyl substituent can modulate both sodium and calcium channels, contributing to their anticonvulsant properties. nih.gov Additionally, a 1,4-dihydropyridine (B1200194) analogue, 9-(3,4-dichlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione, has been identified as a novel inhibitor of ATP-sensitive K+ (KATP) channels, with an IC50 value of 1.44 μM in vascular smooth muscle cells. nih.gov Conversely, a structurally related analogue lacking the gem-dimethyl substituents acted as a KATP channel opener. nih.gov

Neurotransmitter Transporter Inhibition

Derivatives of this compound have been investigated for their ability to inhibit neurotransmitter transporters, which play a crucial role in terminating synaptic transmission.

Specifically, N-[(3s)-pyrrolidin-3-yl]-benzamide derivatives have been developed as potent inhibitors of both serotonin (B10506) and noradrenaline re-uptake. google.com This dual inhibitory activity suggests their potential utility in therapeutic areas where modulation of these neurotransmitter systems is beneficial. google.com Furthermore, studies on 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione hybrids with a 3,4-dichlorophenyl substituent have explored their effects on GABA transporters as part of their anticonvulsant mechanism. nih.gov

Enzyme Inhibition

The inhibitory activity of this compound derivatives extends to various enzymes, highlighting their broad pharmacological potential.

For instance, certain pyrrolidine sulfonamide derivatives have been synthesized and evaluated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. nih.gov Additionally, polyhydroxylated pyrrolidine derivatives have shown inhibitory properties against glycosidase and aldose reductase enzymes. nih.gov While direct studies on cholinesterase and carbonic anhydrase inhibition by this compound itself are less common, the broader class of pyrrolidine derivatives has been explored for such activities. nih.gov

Specific Receptor Agonism/Antagonism

The this compound scaffold has been instrumental in the development of ligands with specific agonist or antagonist activity at various receptors.

Opioid Receptors (κ, μ): A number of derivatives have been identified as potent kappa opioid receptor (KOR) agonists. acs.org For example, 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]-acetamides represent a novel series of potent KOR agonists. acs.org The 3,4-dichloro substitution on the phenylacetamide moiety was found to be critical for optimal binding and agonist potency. nih.gov Some analogues, such as the methyl carbamate (S,S)-14, exhibit high affinity for both kappa and mu opioid receptors, with Ki values of 0.31 nM and 0.36 nM, respectively. nih.gov

σ1 Receptor: Several this compound derivatives have been characterized as high-affinity sigma-1 (σ1) receptor ligands. nih.gov The sigma-1 receptor antagonist N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine (BD1047) has been used in pharmacological studies to investigate the role of this receptor. nih.gov

Other Receptors: The versatility of the pyrrolidine ring is further demonstrated by its incorporation into ligands for other receptors. For instance, pyrrolidine-substituted arylindenopyrimidines have been investigated, though some have shown potential for mutagenicity. pharmablock.com While direct modulation of the MC4R and estrogen receptors by this compound is not extensively documented, the broader class of pyrrolidine derivatives has been explored for a wide range of receptor interactions. nih.gov

In Vitro Pharmacological Assays

A variety of in vitro pharmacological assays are employed to characterize the activity of this compound derivatives. These assays are crucial for determining binding affinities, functional activities, and selectivity profiles.

Commonly used techniques include radioligand binding assays to determine the affinity of compounds for specific receptors. For example, 3H-pentazocine has been used to assess sigma receptor binding, while [3H]U-69,593 is employed for kappa opioid receptor binding studies. nih.govnih.gov

Functional assays, such as [35S]GTPγS binding assays, are used to determine the agonist or antagonist nature of a compound. nih.gov For instance, a pyrrolidinyl-hexahydro-pyranopiperazine derivative was shown to be a full agonist at the KOR with an EC50 of 51 nM in a [35S]GTPγS assay. nih.gov

Cell-based assays using cell lines expressing specific receptors, such as HEK293 cells, are also widely used to evaluate the pharmacological properties of these compounds. nih.gov Furthermore, enzyme inhibition assays are conducted to assess the potency of derivatives against enzymes like DPP-IV and monoamine oxidase. nih.govnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediamine |

| 3H-pentazocine |

| 6,7-dichloro-2-[2-(1-pyrrolidinyl)ethyl]tetrahydroisoquinoline |

| (1R,2R)-trans-N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine |

| Pyrrolidinyl-hexahydro-pyranopiperazine |

| trans-(2S,4R)-pyrrolidine |

| 9-(3,4-dichlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione |

| 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione |

| N-[(3s)-pyrrolidin-3-yl]-benzamide |

| 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]-acetamide |

| Methyl carbamate (S,S)-14 |

| Propionamide (S,S)-13 |

| N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine (BD1047) |

Cellular Models for Activity Assessment

The evaluation of this compound derivatives relies on a variety of specialized cellular models to predict their therapeutic activity and potential toxicity. For assessing anticancer properties, a broad panel of human cancer cell lines is commonly employed. These include melanoma (A375), ovarian cancer (SK-OV-3), cervical cancer (HeLa), nasopharyngeal carcinoma (KB), and breast cancer (MCF-7) cell lines. mdpi.comnih.govnih.gov Some studies have also utilized pancreatic cancer cell lines to determine antiproliferative effects. epfl.ch To gauge the selectivity of these compounds, their cytotoxicity is often compared against non-tumor cell lines, such as normal human dermal fibroblasts (HDF) and human melanocytes (HEM). mdpi.comnih.gov

In the context of neuropharmacology, human neuroblastoma SH-SY5Y cells are used to investigate the effects of these derivatives on neuronal viability. mdpi.com Furthermore, to assess potential hepatotoxicity, a critical aspect of drug development, liver-derived cell lines like HepG2 are utilized. nih.gov These cellular models provide a crucial preliminary screening platform to identify lead compounds and understand their cellular mechanisms of action before advancing to in vivo studies.

Biochemical Assays for Target Interaction Studies

To elucidate the molecular mechanisms underlying the biological activities of this compound derivatives, a range of biochemical assays are employed. domainex.co.uk These assays are designed to measure the direct interaction between the compounds and their putative biological targets. domainex.co.uk

For derivatives showing anticonvulsant and antinociceptive potential, key targets of interest are neuronal ion channels. mdpi.com Radioligand binding assays are frequently used to determine the affinity of these compounds for specific sites on voltage-gated sodium channels (e.g., site 2) and L-type calcium channels. nih.govmdpi.com The influence on neurotransmitter systems is also assessed through assays targeting receptors like the GABA-A receptor or transporters such as the GABA transporter (GAT). nih.gov These studies help to establish a structure-activity relationship and identify the primary mechanism of action, for instance, by demonstrating a compound's ability to inhibit ion channel function. mdpi.comnih.govmdpi.com

In the realm of oncology, biochemical assays can be used to confirm inhibition of specific cellular processes. For example, derivatives designed as antimitotic agents have been studied for their ability to inhibit tubulin polymerization in a dose-dependent manner, often by interacting with the colchicine (B1669291) binding site. nih.gov For compounds targeting cell survival pathways, assays can measure binding affinity to key regulatory proteins like the murine double minute 2 (MDM2) oncoprotein. nih.gov These enzymatic and receptor-binding assays are fundamental in confirming that a compound engages its intended target and for optimizing potency and selectivity. domainex.co.uk

In Vivo Pharmacological Efficacy Studies in Animal Models

The therapeutic potential of this compound derivatives is further investigated through in vivo studies in various animal models, which are critical for establishing pharmacological efficacy.

Anticonvulsant Activity in Seizure Models (e.g., MES, scPTZ, 6 Hz tests)

Derivatives of the pyrrolidine scaffold have been extensively evaluated for their anticonvulsant properties in well-established rodent models of epilepsy. The primary screening often involves the maximal electroshock (MES) test, which is indicative of a compound's ability to prevent the spread of seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which reflects the capacity to elevate the seizure threshold. mdpi.comnih.gov

Additionally, the 6 Hz psychomotor seizure test is used to identify compounds effective against therapy-resistant partial seizures. mdpi.comnih.gov Studies on various substituted 3-phenylpyrrolidine-2,5-diones have demonstrated significant anticonvulsant activity. For instance, certain derivatives provided robust protection in the MES and 6 Hz seizure models, with some showing superior efficacy (lower ED₅₀ values) compared to reference drugs like valproic acid. mdpi.com While many derivatives show strong activity in electrically induced seizure models (MES and 6 Hz), efficacy in the chemically induced scPTZ model can be more variable, suggesting different mechanisms of action. nih.govmdpi.com Some compounds not only prevent seizures but also significantly prolong the latency to the first seizure episode in the scPTZ test. nih.gov

Interactive Table: Anticonvulsant Activity of Selected Pyrrolidine Derivatives This table presents a summary of anticonvulsant efficacy for representative compounds from related chemical series in standard mouse models.

| Compound Class | MES Test Protection | 6 Hz (32mA) Test Protection | scPTZ Test Protection | Reference(s) |

|---|---|---|---|---|

| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione amides | Up to 100% | Up to 75% | Generally weak | mdpi.com |

| 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-diones | Up to 75% | Potent activity observed | Limited activity (one compound showed 50% protection) | nih.gov |

Antinociceptive and Antiallodynic Properties in Pain Models (e.g., Formalin test, neuropathic pain models)

Given the mechanistic overlap between epilepsy and neuropathic pain, many anticonvulsant compounds are also assessed for their analgesic properties. Derivatives of 3-phenylpyrrolidine (B1306270) have shown significant promise in various pain models. nih.gov The formalin test, which induces a biphasic pain response (an early neurogenic phase and a later inflammatory phase), is a common model. nih.govmdpi.com

Several 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives demonstrated significant antinociceptive effects, particularly in the second, inflammatory phase of the formalin test, though some were also active in the initial phase. nih.gov Beyond tonic pain, the efficacy of these compounds has been confirmed in models of chronic neuropathic pain. nih.gov For example, certain derivatives have been shown to alleviate tactile allodynia in the oxaliplatin-induced model of chemotherapy-induced peripheral neuropathy and in the streptozotocin-induced model of painful diabetic neuropathy in mice. nih.govresearchgate.net These findings highlight the potential of these compounds to treat complex pain states that are often resistant to conventional analgesics. nih.gov

Interactive Table: Efficacy of Pyrrolidine-2,5-dione Derivatives in the Formalin Test This table summarizes the pain-reducing effects of selected compounds in a mouse model of tonic pain.

| Compound | Effect in Neurogenic Phase (Phase 1) | Effect in Inflammatory Phase (Phase 2) | Reference(s) |

|---|---|---|---|

| Compound 3 (a 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivative) | Ineffective | Significant antinociceptive effect | nih.gov |

| Compound 6 (a 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivative) | Prominent antinociceptive effect | Significant antinociceptive effect | nih.gov |

Neuropharmacological Effects (e.g., on neurotransmitter systems)

The neuropharmacological effects of this compound derivatives are primarily attributed to their interaction with key components of neuronal excitability rather than direct, broad actions on neurotransmitter systems like dopamine or serotonin. mdpi.comnih.gov Biochemical and electrophysiological studies indicate that the principal mechanism of action for many anticonvulsant and antinociceptive derivatives involves the modulation of voltage-gated ion channels. mdpi.commdpi.com

Anticancer Activity against Various Cell Lines

A growing body of research has highlighted the anticancer potential of compounds featuring the pyrrolidine scaffold. Various derivatives have been synthesized and tested against panels of human cancer cell lines, demonstrating a range of cytotoxic activities. nih.gov

Studies have shown that certain 3,4-dihydropyridine-2(1H)-thiones, which are structurally related to the pyrrolidine core, exhibit potent antiproliferative activity against melanoma (A375) and ovarian (SK-OV-3) cancer cell lines, with some compounds showing greater selectivity for cancer cells over non-tumor cells compared to reference drugs. mdpi.comnih.gov The mechanism for some of these antimitotic agents involves the inhibition of tubulin polymerization. nih.gov Other research into pyrrolidine derivatives has identified compounds with potent activity against cervical (HeLa), nasopharyngeal (KB), and breast (MCF-7) cancer cell lines. nih.gov For example, a phosphoramidate (B1195095) derivative of 3'-[4-(3-fluorophenyl)-(1,2,3-triazol-1-yl)]-3'-deoxythymidine displayed high potency with IC₅₀ values in the low micromolar range across multiple cell lines. nih.gov Furthermore, spirooxindole derivatives containing a pyrrolidine core have been developed as highly potent inhibitors of the MDM2-p53 interaction, representing a promising strategy for cancer therapy. nih.gov

Interactive Table: Anticancer Activity of Selected Pyrrolidine-Related Derivatives This table shows the half-maximal inhibitory concentration (IC₅₀) of representative compounds against various human cancer cell lines.

| Compound/Derivative Class | Cell Line | IC₅₀ (µM) | Reference(s) |

|---|---|---|---|

| 3,4-dihydropyridine-2(1H)-thione (S22) | A375 (Melanoma) | 1.71 ± 0.58 | mdpi.comnih.gov |

| 3'-[4-(3-fluorophenyl)-(1,2,3-triazol-1-yl)]-3'-deoxythymidine (9) | HeLa (Cervical) | 2.58 | nih.gov |

| N-n-propyl phosphoramidate of derivative (9) | HeLa (Cervical) | 0.97 | nih.gov |

Antimicrobial and Antifungal Activity

Derivatives of this compound have been the subject of research to evaluate their potential as antimicrobial and antifungal agents. Studies have shown that the introduction of a 3,4-dichlorophenyl group into a pyrrolidine structure can confer significant biological activity. For instance, certain pyrrolidine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.gov

One area of investigation has been the synthesis of N-benzoylthiourea-pyrrolidine derivatives. In these studies, a compound featuring a 4-chlorophenyl group displayed notable antituberculosis activity, even surpassing that of the reference drug ethambutol. nih.gov Another pyrrolidine derivative, which includes a 4-chlorophenyl and an indole (B1671886) group in its structure, also showed promising anti-TB activity against Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) value of 1.95 μg/mL. nih.gov

Furthermore, the combination of the pyrrolidine ring with other heterocyclic structures, such as thiazole, has been explored. A 4-F-phenyl derivative from a series of thiazole-based pyrrolidine compounds was found to selectively inhibit Gram-positive bacteria with minimal toxicity. mdpi.com In a broader context, various pyrrolidine derivatives have been synthesized and tested against a range of microbial pathogens. For example, some pyrrolidine-2,5-dione derivatives have shown moderate to low antimicrobial activities with MICs ranging from 16 to 128 μg/mL against different bacterial and fungal species. nih.gov

The antimicrobial and antifungal activities of selected pyrrolidine derivatives are summarized in the table below.

| Compound/Derivative | Target Organism | Activity (MIC) | Reference |

| Pyrrolidine-2,5-dione derivative (azo compound) | Staphylococcus aureus, Vibrio cholerae | 16-64 µg/mL | nih.gov |

| N-arylsuccinimide derivative | Bacteria and Yeasts | 32-128 µg/mL | nih.gov |

| Pyrrolidine with 4-chlorophenyl and indole groups | Mycobacterium tuberculosis | 1.95 µg/mL | nih.gov |

| Thiazole-based pyrrolidine (4-F-phenyl derivative) | Gram-positive bacteria | Not specified | mdpi.com |

| N-benzoylthiourea-pyrrolidine (4-chlorophenyl group) | Mycobacterium tuberculosis | Better than ethambutol | nih.gov |

Antiviral Activity Research (e.g., HIV-1)

The pyrrolidine scaffold is a key structural component in a variety of antiviral agents. Research into derivatives of this compound has extended into the field of antiviral drug discovery, with a particular focus on the Human Immunodeficiency Virus (HIV).

Studies have shown that certain pyrrolidine-containing derivatives can act as antagonists of the chemokine receptor CXCR4. This receptor plays a crucial role in HIV infection, as well as in inflammation and cancer metastasis. nih.gov One such derivative, which incorporates pyridine, piperazine, and pyrimidine (B1678525) along with the pyrrolidine ring, was identified as a potent CXCR4 antagonist with a strong binding affinity (IC₅₀ = 79 nM) and the ability to inhibit CXCL12-induced cytosolic calcium flux (IC₅₀ = 0.25 nM). nih.gov

Furthermore, research into nonpeptidic HIV-1 protease inhibitors has led to the development of novel compounds containing complex ring systems. One such inhibitor, GRL-0519, which features an oxatricyclic ligand, has demonstrated potent antiviral activity against a wide range of HIV-1 isolates, including multidrug-resistant strains. niph.go.jp This compound showed impressive 50% effective concentrations (EC₅₀) ranging from 0.0005 to 0.0007 µM against various HIV-1 clinical isolates, with minimal cytotoxicity. niph.go.jp The EC₅₀ is a measure of the concentration of a drug that is required for 50% of its maximal effect in vitro. nih.gov While not a direct derivative, the success of such complex molecules underscores the versatility of core structures that can be modified to achieve potent anti-HIV activity.

The table below summarizes the anti-HIV-1 activity of a selected advanced pyrrolidine-related compound.

| Compound | Target | Activity (EC₅₀) | Reference |

| GRL-0519 | HIV-1 Clinical Isolates | 0.0005 - 0.0007 µM | niph.go.jp |

| GRL-0519 | Highly DRV-resistant MDR mixtures | 5.6 - 30.0 nM | niph.go.jp |

Anti-inflammatory Potential

Derivatives of this compound have been investigated for their potential as anti-inflammatory agents. The rationale for this exploration often stems from the anti-inflammatory properties observed in structurally related compounds. The strategy of modifying existing non-steroidal anti-inflammatory drugs (NSAIDs) to enhance their efficacy and reduce side effects has led to the investigation of various heterocyclic compounds.

One study focused on the synthesis of a lactam derivative, 1-(2,6-dichlorophenyl)indolin-2-one, designed to have anti-inflammatory and analgesic activity comparable to diclofenac (B195802) but with reduced gastrotoxicity. mdpi.com This compound demonstrated significant anti-inflammatory activity in a carrageenan-induced rat paw edema model, which was comparable to that of diclofenac. mdpi.com The masking of the carboxylic acid function within the lactam moiety is believed to contribute to its improved gastric safety profile. mdpi.com

In other research, a diamine-PEGylated derivative of oleanolic acid (OADP) was shown to possess potent anti-inflammatory effects both in vitro and in vivo. nih.gov In a mouse model of acute ear edema, treatment with OADP resulted in a greater suppression of edema compared to diclofenac. nih.gov Mechanistic studies in LPS-stimulated RAW 264.7 cells revealed that OADP inhibited the production of nitric oxide and the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, iNOS, and COX-2. nih.gov

The anti-inflammatory activity of a selected dichlorophenyl derivative is presented in the table below.

| Compound/Derivative | Model | Activity | Reference |

| 1-(2,6-dichlorophenyl)indolin-2-one | Carrageenan-induced rat paw edema | Comparable to diclofenac | mdpi.com |

| Diamine-PEGylated oleanolic acid derivative (OADP) | TPA-induced mouse ear edema | 14% greater suppression of edema than diclofenac | nih.gov |

| Diamine-PEGylated oleanolic acid derivative (OADP) | LPS-stimulated RAW 264.7 cells | >75% inhibition of nitric oxide production at 1 µg/mL | nih.gov |

Antidiabetic Activity

The pyrrolidine scaffold is a versatile structure that has been incorporated into the design of various therapeutic agents, including those for the management of diabetes. One of the key targets in modern diabetes therapy is the enzyme dipeptidyl peptidase-4 (DPP-4). researchgate.netnih.gov Inhibition of DPP-4 increases the levels of incretin (B1656795) hormones, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release, thereby lowering blood glucose levels. nih.gov

Research has explored the potential of pyrrolidine derivatives as DPP-4 inhibitors. A series of novel pyrrolidine sulfonamide derivatives were synthesized and evaluated for their in vitro antidiabetic effects. nih.gov One of the compounds, featuring a 4-trifluorophenyl substitution on a 1,2,4-oxadiazole (B8745197) group, exhibited the most potent inhibition of the DPP-4 enzyme with a 50% inhibitory concentration (IC₅₀) of 11.32 ± 1.59 μM. nih.gov

Another study focused on prolyl-fluoropyrrolidine derivatives as DPP-4 inhibitors. nih.gov Compounds with aryl-substituted piperazines connected via an acetamide (B32628) linker showed significant activity. Two such derivatives displayed IC₅₀ values of 0.83 and 0.43 μM, respectively, and demonstrated significant blood glucose reduction in a streptozotocin-induced diabetic rat model. nih.gov These findings highlight the potential of modifying the pyrrolidine core to develop effective antidiabetic agents.

The DPP-4 inhibitory activity of selected pyrrolidine derivatives is summarized below.

| Compound/Derivative | Activity (IC₅₀) | Reference |

| Pyrrolidine sulfonamide derivative (with 4-trifluorophenyl substitution) | 11.32 ± 1.59 µM | nih.gov |

| Prolyl-fluoropyrrolidine derivative 1 | 0.83 µM | nih.gov |

| Prolyl-fluoropyrrolidine derivative 2 | 0.43 µM | nih.gov |

Preliminary Safety and In Vitro Toxicity Assessment

Cytotoxicity Evaluation

The in vitro cytotoxicity of compounds related to this compound has been evaluated against various cell lines to assess their potential as anticancer agents and to understand their preliminary safety profile.

In one study, the cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), a structurally related compound, was investigated in human hepatoma HepG2 cells. nih.gov DCPT was found to be cytotoxic, with a more pronounced effect in HepG2 cells stably transfected with the CYP3A4 isozyme. nih.gov The 50% lethal concentration (LC₅₀) for DCPT was 160.2 ± 5.9 μM in the transfected cells, compared to 233.0 ± 19.7 μM in the wild-type cells, suggesting that CYP3A4-mediated metabolism may play a role in its cytotoxicity. nih.gov

Other studies have focused on the anticancer potential of pyrrolidine derivatives. A series of new pyrrolo[2,3-d]pyrimidines containing urea (B33335) moieties were synthesized and evaluated for their cytotoxic activity against several human cancer cell lines. nih.gov One of the compounds was particularly potent against the PC3 prostate cancer cell line, with an IC₅₀ value of 0.19 µM. nih.gov Another derivative showed strong cytotoxicity against the MCF-7 breast cancer cell line and the A549 lung cancer cell line, with IC₅₀ values of 1.66 µM and 4.55 µM, respectively. nih.gov

Furthermore, a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative exhibited selective cytotoxic effects on human melanoma (VMM917) cells, being 4.9-fold more potent against the cancer cells compared to normal cells. kaznu.kzresearchgate.net This compound also induced cell cycle arrest at the S phase in the melanoma cells. kaznu.kzresearchgate.net

The cytotoxic activities of selected dichlorophenyl and chlorophenyl derivatives are presented in the table below.

| Compound/Derivative | Cell Line | Activity (LC₅₀/IC₅₀) | Reference |

| 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) | HepG2-CYP3A4 | 160.2 ± 5.9 µM | nih.gov |

| 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) | HepG2 wild type | 233.0 ± 19.7 µM | nih.gov |

| Pyrrolo[2,3-d]pyrimidine derivative (10a) | PC3 (prostate cancer) | 0.19 µM | nih.gov |

| Pyrrolo[2,3-d]pyrimidine derivative (10b) | MCF-7 (breast cancer) | 1.66 µM | nih.gov |

| Pyrrolo[2,3-d]pyrimidine derivative (9e) | A549 (lung cancer) | 4.55 µM | nih.gov |

| 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative (B9) | VMM917 (melanoma) | Selective (4.9-fold vs. normal cells) | kaznu.kzresearchgate.net |

Mutagenicity and Antimutagenicity Profiling

The assessment of mutagenicity is a critical step in the safety evaluation of any new chemical entity. The Ames test, a bacterial reverse mutation assay, is a widely used method for identifying the mutagenic potential of a substance. nih.govedgccjournal.org This test utilizes specific strains of Salmonella typhimurium that are histidine-deficient and assesses the ability of a test compound to induce mutations that restore the bacteria's ability to synthesize histidine. nih.gov

Despite the importance of such assessments, a review of the available scientific literature reveals a lack of specific studies on the mutagenicity or antimutagenicity of this compound. While the mutagenicity of various other chemical compounds, including some pyrrolizidine (B1209537) alkaloids, has been investigated using assays like the Ames test and micronucleus formation in mammalian cells, no such data appears to be published for this compound or its direct derivatives. d-nb.info

Therefore, the potential for this compound to cause or prevent genetic mutations remains uncharacterized in the public domain. Further research is required to establish a comprehensive safety profile for this compound, which would include rigorous testing for mutagenic and antimutagenic properties.

Computational Chemistry and Cheminformatics Applications in Research on 3 3,4 Dichlorophenyl Pyrrolidine

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(3,4-Dichlorophenyl)pyrrolidine, docking studies have been instrumental in understanding how this scaffold and its analogs interact with various biological targets.

Research has shown that the pyrrolidine (B122466) ring, a key feature of this compound, is a crucial pharmacophore in medicinal chemistry. Its hydrophilicity, basicity, and structural rigidity make it a favorable moiety for interacting with the active sites of enzymes and receptors. bohrium.com Docking studies on pyrrolidine derivatives have revealed the importance of specific residues within the active site of target proteins. For instance, in studies of neuraminidase inhibitors, key interactions were identified with residues such as Trp178, Arg371, and Tyr406, with hydrogen bonding and electrostatic interactions being primary drivers of binding affinity. nih.gov

The 3,4-dichlorophenyl group also plays a critical role in ligand-target interactions. The chlorine atoms can participate in halogen bonding and other non-covalent interactions, enhancing the binding affinity and selectivity of the compound for its target. The specific substitution pattern on the phenyl ring influences the electronic properties of the molecule, which in turn affects its interactions with the protein's active site.

Table 1: Key Molecular Docking Insights for Pyrrolidine Derivatives

| Target | Key Interacting Residues | Primary Interaction Types | Reference |

| Neuraminidase | Trp178, Arg371, Tyr406 | Hydrogen Bonding, Electrostatic | nih.gov |

| Dipeptidyl Peptidase-4 (DPP-4) | S1, S2, S2 extensive domains | Multiple interactions | bohrium.com |

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful tool in ligand-based drug design, particularly when the three-dimensional structure of the target protein is unknown. nih.gov This approach identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity.

For derivatives of this compound, pharmacophore models have been developed to guide the discovery of new compounds with desired biological activities. nih.gov These models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all of which are present in the this compound scaffold. mdpi.com By using these models to search large chemical databases, researchers can identify novel molecules that are likely to be active at the target of interest. researchgate.net

A study on 3,4-disubstituted pyrrolidines successfully utilized a new pharmacophore model to discover a novel class of monoamine transporter inhibitors. nih.gov The most potent analog identified in this study demonstrated significant inhibition of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) reuptake. nih.gov This highlights the utility of pharmacophore-based approaches in leveraging the structural information from known active compounds to design new ones. nih.gov

Table 2: Common Pharmacophore Features for Pyrrolidine-Based Compounds

| Feature | Description | Importance |

| Hydrogen Bond Acceptor | An atom or group that can accept a hydrogen bond. | Crucial for specific interactions with target proteins. mdpi.com |

| Hydrogen Bond Donor | An atom or group that can donate a hydrogen atom to a hydrogen bond. | Essential for anchoring the ligand in the binding pocket. mdpi.com |

| Hydrophobic Group | A nonpolar group that avoids water. | Contributes to binding affinity through hydrophobic interactions. mdpi.com |

| Aromatic Ring | A planar, cyclic, conjugated system of atoms. | Often involved in pi-stacking and other non-covalent interactions. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are important for activity.

For pyrrolidine derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to understand the relationship between their three-dimensional properties and their biological effects. nih.govresearchgate.net These studies generate contour maps that visualize the regions around the aligned molecules where steric, electrostatic, and other fields are correlated with activity. nih.gov

For example, a 3D-QSAR study on pyrrolidine derivatives as neuraminidase inhibitors revealed that hydrogen bonds and electrostatic factors highly contributed to their inhibitory activity, a finding that was consistent with molecular docking results. nih.gov Such analyses have also been applied to pyrrolidine-based inhibitors of other enzymes, like dipeptidyl peptidase IV (DPP-IV), helping to guide the design of more potent and selective inhibitors. researchgate.netresearchgate.net

Table 3: QSAR Model Parameters for Pyrrolidine Derivatives as Neuraminidase Inhibitors

| Model Parameter | Value Range | Significance | Reference |

| R² | 0.731 - 0.830 | Goodness of fit of the model | nih.gov |

| Q² | 0.560 - 0.611 | Predictive ability of the model (cross-validation) | nih.gov |

Virtual Screening for Novel Lead Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net This method can be either structure-based, relying on the 3D structure of the target, or ligand-based, using information from known active molecules.

The this compound scaffold has served as a starting point for virtual screening campaigns aimed at identifying novel lead compounds. nih.gov By using this core structure as a query, researchers can search for commercially available or synthetically accessible compounds that share similar structural features. These "hits" can then be subjected to further computational and experimental evaluation.

For instance, a multi-step virtual screening protocol combining ligand-based shape alignment and molecular docking was successfully used to identify novel inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). nih.gov This approach led to the discovery of compounds with a 3-hydroxy-3-pyrrolin-2-one nucleus that showed inhibitory activity in the low micromolar range. nih.gov This demonstrates the power of virtual screening to efficiently explore vast chemical space and identify promising new drug candidates. rsc.org

Conformational Sampling and Dynamics Simulations

Understanding the conformational flexibility of a molecule is crucial for drug design, as the bioactive conformation (the shape the molecule adopts when it binds to its target) may not be its lowest energy state. Conformational sampling methods explore the different possible three-dimensional arrangements of a molecule. nih.gov

Molecular dynamics (MD) simulations provide a more detailed picture by simulating the movement of atoms and molecules over time. nih.gov These simulations can reveal how a ligand like this compound and its derivatives behave in a biological environment, such as in the binding site of a protein. MD simulations can be used to assess the stability of ligand-protein complexes predicted by molecular docking and to refine the understanding of the key interactions that stabilize the bound state. nih.gov The pyrrolidine ring's non-planar nature, which leads to a phenomenon called "pseudorotation," contributes to an increased three-dimensional coverage, a feature that can be effectively explored through conformational analysis. nih.gov

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Compound Analysis

Chromatographic methods are indispensable for the separation and analysis of 3-(3,4-Dichlorophenyl)pyrrolidine. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are powerful tools for these purposes. onlinepharmacytech.infoeurl-pesticides.eu

Purity Determination

The purity of this compound is a critical parameter. HPLC is a robust method for determining the presence of any impurities or related substances that may have formed during synthesis. researchgate.net A typical HPLC method would utilize a C18 column with a gradient elution system. researchgate.net For instance, a mobile phase could consist of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and a buffered aqueous solution, with the gradient adjusted to achieve optimal separation of the main compound from any potential impurities. researchgate.netepa.gov Detection is commonly performed using a Diode-Array Detector (DAD) at a wavelength selected based on the UV absorbance profile of the compound. researchgate.net

For enhanced sensitivity and selectivity, especially for identifying trace-level impurities, LC-MS/MS is the method of choice. nih.govnih.gov This technique combines the separation power of liquid chromatography with the mass-analyzing capabilities of tandem mass spectrometry, allowing for the identification and quantification of impurities even in complex matrices. nih.govnih.gov The development of an LC-MS/MS method involves optimizing parameters such as the mobile phase composition, flow rate, and mass spectrometer settings (e.g., ionization mode, collision energy) to achieve the desired sensitivity and specificity. eurl-pesticides.euepa.gov

A study on the related compound, 3,4-dichloroaniline (B118046) (3,4-DCA), a potential metabolite, demonstrated the use of HPLC-MS/MS for its determination. nih.govnih.gov The method involved using a C18 column and a mobile phase of 0.1% acetic acid in both water and methanol. epa.gov The mass spectrometer was operated in positive ion mode, with specific precursor-to-product ion transitions monitored for quantification and confirmation. epa.gov

Lipophilicity Assessment

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a crucial physicochemical property that influences a compound's pharmacokinetic and pharmacodynamic behavior. farmaciajournal.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely accepted method for the experimental determination of lipophilicity. mdpi.com

In this method, the retention time of the compound on a nonpolar stationary phase (like C8 or C18) is measured using a series of mobile phases with varying proportions of an organic modifier (e.g., methanol, acetonitrile, or dioxane) and water. mdpi.com The logarithm of the retention factor (log k) is then extrapolated to 100% water to obtain the chromatographic hydrophobicity index (log kw), which is a reliable measure of lipophilicity. mdpi.com Different stationary phases, including those mimicking biological membranes like immobilized artificial membrane (IAM) and cholesterol phases, can also be employed to gain further insights into the compound's interactions with biological systems. mdpi.comnih.gov

The choice of organic modifier and stationary phase can influence the determined lipophilicity values, and correlations between different chromatographic systems and calculated log P values are often evaluated to ensure the reliability of the assessment. mdpi.com

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental for confirming the chemical structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used for this purpose. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. researchgate.net 1H NMR spectra reveal the chemical environment of the hydrogen atoms, their connectivity through spin-spin coupling, and their integration gives the ratio of protons in different environments. nih.govresearchgate.net 13C NMR spectroscopy provides information on the number and types of carbon atoms present in the molecule. researchgate.net Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), can be used to establish the connectivity between protons and carbons, definitively confirming the structure. researchgate.net For pyrrolidine (B122466) derivatives, NMR can also provide insights into the conformation of the five-membered ring. nih.gov

Mass Spectrometry (MS) determines the molecular weight of the compound and provides information about its fragmentation pattern, which can be used to confirm the structure. researchgate.net In a mass spectrometer, the molecule is ionized, and the resulting molecular ion and its fragments are detected based on their mass-to-charge ratio (m/z). researchgate.net The fragmentation pattern is often unique to a specific compound and can be used to distinguish it from isomers. catbull.com Techniques like chemical ionization (CI) can be used to confirm the molecular weight, while electron ionization (EI) provides a detailed fragmentation pattern. catbull.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental composition. nih.gov

X-ray Crystallography for Atomic Resolution Structure Determination and Intermolecular Interactions